

Application Notes and Protocols: CRT0066101 Dihydrochloride

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Compound of Interest

Compound Name: CRT0066101 dihydrochloride

Cat. No.: B10779528

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the long-term storage, handling, and experimental use of **CRT0066101 dihydrochloride**, a potent and selective inhibitor of Protein Kinase D (PKD) isoforms.

Product Information

Identifier	Value
IUPAC Name	2-[4-[[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)]phenol dihydrochloride
Molecular Formula	C ₁₈ H ₂₂ N ₆ O · 2HCl
Molecular Weight	411.33 g/mol
CAS Number	1883545-60-5

Long-Term Storage and Stability

Proper storage of **CRT0066101 dihydrochloride** is crucial to maintain its integrity and activity for long-term experimental use.

Solid Form

Storage Condition	Duration	Notes
-20°C	≥ 4 years[1][2]	Store in a dry, dark place.
4°C	Not specified	Short-term storage may be possible, but -20°C is recommended for long-term stability.

Stock Solutions

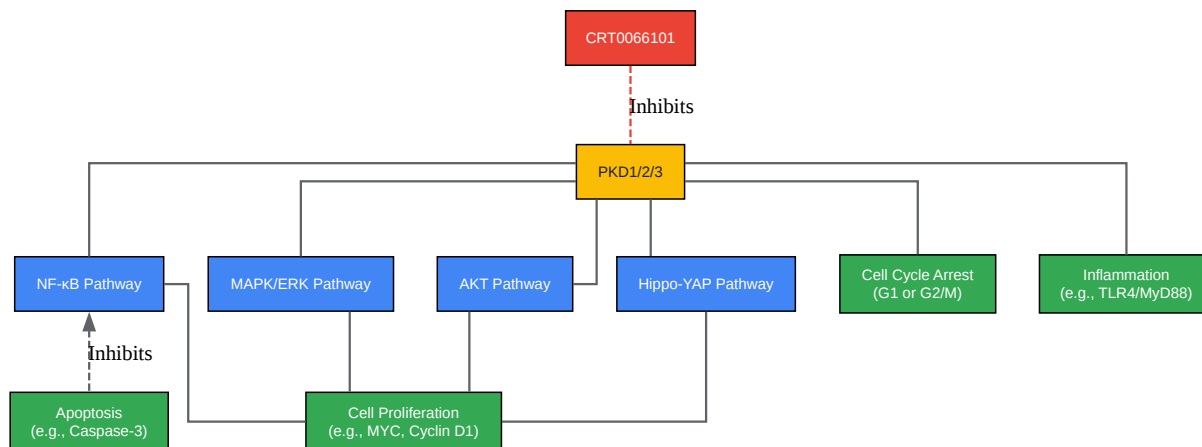
Solvent	Storage Temperature	Duration	Notes
DMSO	-80°C	1 year[3]	Aliquot to avoid repeated freeze-thaw cycles.[3]
DMSO	-20°C	1 month[3][4]	
Water	Not Recommended	Prepare fresh. Aqueous solutions are not recommended for storage for more than one day.[2]	If water is used as the stock solution, it should be diluted to the working solution, then filtered and sterilized with a 0.22 µm filter before use.[4]

Solubility Data

Solvent	Maximum Concentration	Notes
Water	100 mM (41.13 mg/mL)[5][6]	May require sonication to fully dissolve.[7]
DMSO	~20-27 mM (8.23-11.36 mg/mL)[3][5][6][7]	Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[3] Warming and sonication may be required.[7]
PBS (pH 7.2)	Sparingly soluble[2]	For aqueous buffers, first dissolve in DMSO and then dilute. A 1:3 DMSO:PBS solution has a solubility of approximately 0.25 mg/mL.[2]
Dimethyl formamide	~0.1 mg/mL[2]	

Signaling Pathways

CRT0066101 is a pan-PKD inhibitor with high potency for PKD1, PKD2, and PKD3.[5][6][8][9] Its primary mechanism of action involves the inhibition of these kinases, leading to the modulation of several downstream signaling pathways implicated in cancer cell proliferation, survival, and inflammation.



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Caption: CRT0066101 inhibits PKD, affecting multiple downstream pathways.

Experimental Protocols

The following are representative protocols for experiments where **CRT0066101 dihydrochloride** is commonly used.

In Vitro Cell Proliferation Assay (MTS/MTT or similar)

This protocol assesses the effect of CRT0066101 on the proliferation of cancer cell lines.

Workflow:



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Caption: Workflow for a typical in vitro cell proliferation assay.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **CRT0066101 dihydrochloride** in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor (e.g., 0.1 to 10 μM). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO_2 .
- Reagent Addition: Add the proliferation reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
- Incubation: Incubate for 1-4 hours to allow for the colorimetric reaction to develop.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the half-maximal inhibitory concentration (IC_{50}) by plotting the absorbance against the log of the inhibitor concentration. The IC_{50} for CRT0066101 in Panc-1 cells has been reported to be approximately 1 μM .[\[7\]](#)[\[8\]](#)[\[10\]](#)

Western Blot Analysis of PKD Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of PKD and its downstream targets.

Methodology:

- Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with CRT0066101 (e.g., 5 μM) for a specified time (e.g., 1 hour) before stimulating with an agonist if required (e.g., neurotensin).[\[7\]](#)[\[10\]](#)[\[11\]](#)

- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phosphorylated PKD (e.g., pS916-PKD1/2), total PKD, or other downstream targets (e.g., p-AKT, p-ERK) overnight at 4°C.[\[10\]](#)[\[12\]](#)
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities and normalize to a loading control like β -actin or GAPDH.

In Vivo Xenograft Tumor Model

This protocol describes the use of CRT0066101 in a mouse xenograft model to assess its anti-tumor efficacy.

Methodology:

- **Cell Implantation:** Subcutaneously or orthotopically inject cancer cells (e.g., Panc-1) into immunodeficient mice (e.g., nude mice).[\[10\]](#)[\[13\]](#)

- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Treatment: Randomize the mice into control and treatment groups. Administer **CRT0066101 dihydrochloride** orally (e.g., by gavage) at a dose of 80 mg/kg/day for a specified period (e.g., 21-28 days).[3][13] The control group receives the vehicle.
- Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
- Ex Vivo Analysis: Analyze the tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and target engagement (e.g., p-PKD levels by immunohistochemistry or Western blot).[10][13]

Known Biological Effects

- Anti-cancer Activity: CRT0066101 inhibits proliferation, induces apoptosis, and causes cell cycle arrest in various cancer cell lines, including those from pancreatic, breast, bladder, and colorectal cancers.[10][12][14][15][16] It has been shown to reduce tumor growth in in vivo models.[10][13][15]
- Anti-inflammatory Activity: CRT0066101 exhibits anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway and reducing the production of pro-inflammatory cytokines.[17]

These notes are intended for research use only and are not for human or veterinary use.[1][2] Always refer to the specific product datasheet and relevant literature for the most accurate and up-to-date information.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CRT0066101 dihydrochloride | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 10. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 13. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 16. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
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